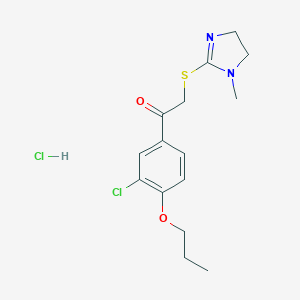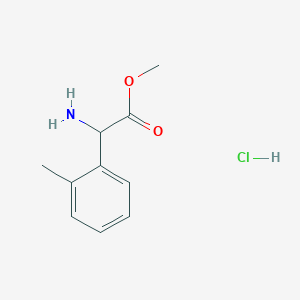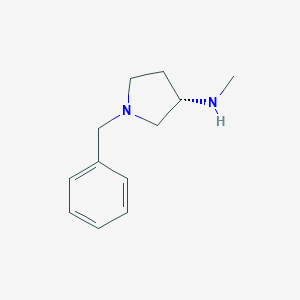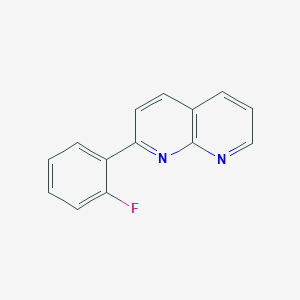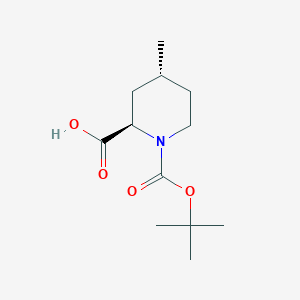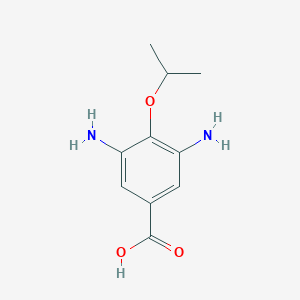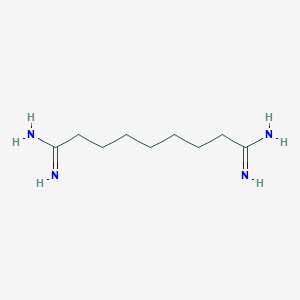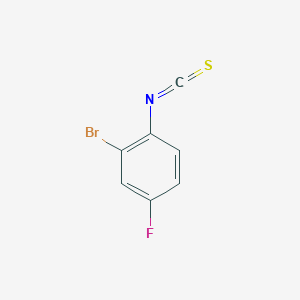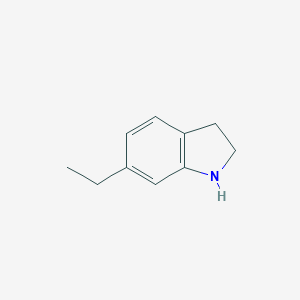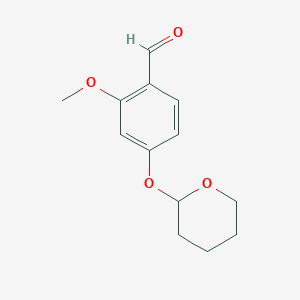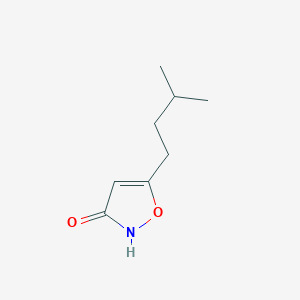
5-Isopentyl-3-isoxazolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopentyl-3-isoxazolol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of isoxazole, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. 5-Isopentyl-3-isoxazolol is synthesized using a multi-step procedure that involves the reaction of isoxazole with isopentyl bromide.
Wirkmechanismus
The mechanism of action of 5-Isopentyl-3-isoxazolol is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 5-Isopentyl-3-isoxazolol has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and anti-cancer properties, 5-Isopentyl-3-isoxazolol has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Isopentyl-3-isoxazolol is its potential therapeutic applications in the treatment of various diseases. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-Isopentyl-3-isoxazolol is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for the research on 5-Isopentyl-3-isoxazolol. One of the key areas of focus is the development of novel therapeutic applications for this compound. Additionally, further studies are needed to determine the safety and efficacy of 5-Isopentyl-3-isoxazolol in humans. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, the synthesis of novel derivatives of 5-Isopentyl-3-isoxazolol may lead to the development of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-Isopentyl-3-isoxazolol involves several steps. The first step is the reaction of isoxazole with sodium hydride, which results in the formation of an intermediate compound. This intermediate compound is then reacted with isopentyl bromide to form the final product, 5-Isopentyl-3-isoxazolol.
Wissenschaftliche Forschungsanwendungen
5-Isopentyl-3-isoxazolol has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
192439-68-2 |
|---|---|
Produktname |
5-Isopentyl-3-isoxazolol |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
Kanonische SMILES |
CC(C)CCC1=CC(=O)NO1 |
Synonyme |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



